molecular formula C9H9N3O2 B556706 3-(4-Azidophenyl)propionic acid CAS No. 103489-31-2

3-(4-Azidophenyl)propionic acid

Cat. No. B556706
CAS RN: 103489-31-2
M. Wt: 191.19 g/mol
InChI Key: RZYXFEOBOVVBLL-UHFFFAOYSA-N
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Description

3-(4-Azidophenyl)propionic acid is a chemical compound with the empirical formula C9H9N3O2 and a molecular weight of 191.19 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 3-(4-Azidophenyl)propionic acid consists of a propionic acid moiety attached to a 4-azidophenyl group . The azido group (-N3) is attached to the 4-position of the phenyl ring .


Physical And Chemical Properties Analysis

3-(4-Azidophenyl)propionic acid is a powder that is soluble in ethyl acetate . It has a predicted melting point of 215.53°C and a predicted boiling point of 506.28°C .

Scientific Research Applications

  • Ramaswami and Tirrell (1986) developed 3-[(4-Azidophenyl)dithio]propionic acid for photolabeling studies of polymer-cell surface interaction. This compound was prepared from 4,4′-diamino-diphenyldisulfide and showed potential in photolabeling without detectable disulfide bond cleavage, indicating its usefulness in studying interactions between polymers and cell surfaces (Ramaswami & Tirrell, 1986).

  • In a subsequent study by Ramaswami and Tirrell (1989), they described an efficient synthesis of ring-labelled 3-[(4-azidophenyl)dithio]propionic acid-^(14)C. This compound served as a cleavable heterobifunctional photolabelling reagent, useful in studies of biomembrane structure and intermacromolecular interactions (Ramaswami & Tirrell, 1989).

  • Vanin and Ji (1981) synthesized cleavable photoactivable heterobifunctional reagents, including the N-hydroxysuccinimide ester of 3-[(4-azidophenyl)dithio]propionic acid. This compound was used to cross-link subunits of radioiodinated [125I]lectin derivative to erythrocyte membranes, demonstrating its application in protein cross-linking studies (Vanin & Ji, 1981).

  • Totaro et al. (2017) investigated 3-(4-Hydroxyphenyl)propionic acid as a biobased hydroxy acid modifier in layered double hydroxides. This research explored the compound's potential in enhancing the thermal stability and mechanical reinforcement of bionanocomposites, highlighting its utility in green materials research (Totaro et al., 2017).

  • Momtaz et al. (2008) used 3-(4-azidophenyl)propionic acid in the preparation of a graftable LDV peptidomimetic molecule for blood filtration membranes. This study emphasized the compound's role in enhancing the capacity of leukocyte retention in filtration systems (Momtaz et al., 2008).

Safety and Hazards

3-(4-Azidophenyl)propionic acid is classified as a flammable solid and can cause skin and eye irritation. It may also cause respiratory irritation . It should be stored at 2-8°C .

properties

IUPAC Name

3-(4-azidophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-11-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5H,3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYXFEOBOVVBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544301
Record name 3-(4-Azidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Azidophenyl)propionic acid

CAS RN

103489-31-2
Record name 3-(4-Azidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Azidophenyl)propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper discusses using chiral metal surfaces for asymmetric synthesis. Could 3-(4-Azidophenyl)propionic acid be used as a building block in such reactions? How might the presence of the azide group influence the outcome?

A1: Yes, 3-(4-Azidophenyl)propionic acid holds potential as a building block in asymmetric synthesis on chiral metal surfaces. [] The azide group within the molecule is capable of participating in the Huisgen cycloaddition reaction, a key focus of the research. [] This reaction, often catalyzed by copper, allows for the formation of triazole rings by reacting an azide with an alkyne. The chiral metal surface could potentially induce stereoselectivity in this reaction, leading to the preferential formation of one enantiomer of the product. This is significant because enantiomers can exhibit different biological activities. Further research is needed to investigate the specific interactions between 3-(4-Azidophenyl)propionic acid and chiral metal surfaces, and to determine the degree of stereoselectivity that can be achieved.

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